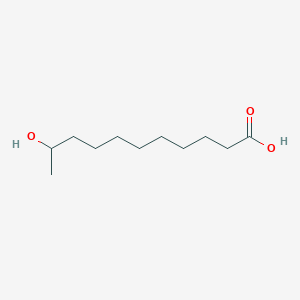
10-Hydroxyundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-10-hydroxyundecanoic acid is an (omega-1)-hydroxy fatty acid that is undecanoic acid in which the 10-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Transformations
- 10-Hydroxy and 10-aminoundecanoic acids can be prepared through solvomercuration-demercuration of 10-undecenoic acid using various solvents. This process can lead to compounds like methyl 10-keto-11-hydroxyundecanoate, highlighting the versatility of 10-hydroxyundecanoic acid in synthesis reactions (Osman & Qazi, 1975).
Microbial Transformations
- Saccharomyces cerevisiae, a type of baker's yeast, is used to convert oleic acid into 10-hydroxyoctadecanoic acid, demonstrating the biological transformation potential of 10-hydroxyundecanoic acid (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).
Hydrolytic and Enzymatic Degradation Studies
- Aliphatic polyesters like poly (10,11-epoxyundecanoic acid) and poly (11-hydroxyundecanoate)diol, which incorporate 10-hydroxyundecanoic acid, show significant degradation properties, useful in understanding biodegradable materials' behavior (Valverde, Lligadas, Ronda, Galià, & Cádiz, 2018).
Environmental Analysis
- 10-Hydroxyundecanoic acid is identified in environmental samples like marine aerosols, demonstrating its relevance in environmental chemistry and analysis (Kawamura & Gagosian, 1988).
Chemo-Enzymatic Synthesis
- The chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid highlights a practical method for producing hydroxy fatty acids, underscoring the chemical versatility of 10-hydroxyundecanoic acid (Jang, Singha, Kim, Kwon, & Park, 2016).
Enzymatic Condensation Polymerization
- The enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid, using lipase from Candida cylindracea, produces high molecular weight polyesters, relevant for material science and polymer chemistry (O'Hagan & Zaidi, 1994).
Biological Evaluation and Synthesis
- The total synthesis of compounds like clavaminol-G from 10-undecenoic acid, including derivatives of 11-amino-10-hydroxyundecanoic acid, demonstrates the importance of 10-hydroxyundecanoic acid in medicinal chemistry (Reddy, Devi, Prasad, Sujitha, & Kumar, 2013).
properties
CAS RN |
6336-28-3 |
|---|---|
Product Name |
10-Hydroxyundecanoic acid |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
10-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) |
InChI Key |
UHZWUNLTEZCDMA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCC(=O)O)O |
Other CAS RN |
6336-28-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



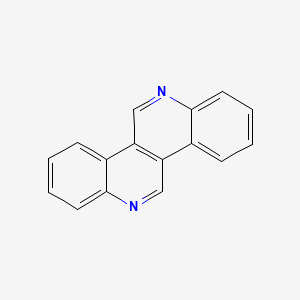
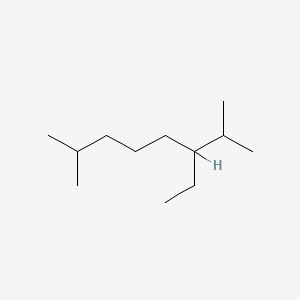
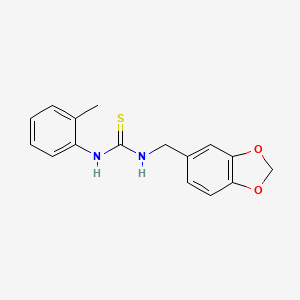
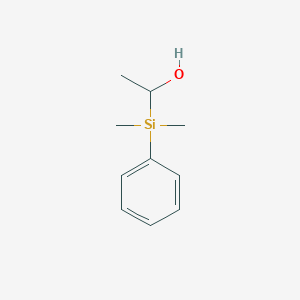
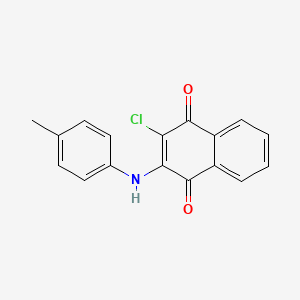
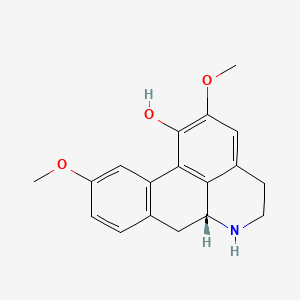
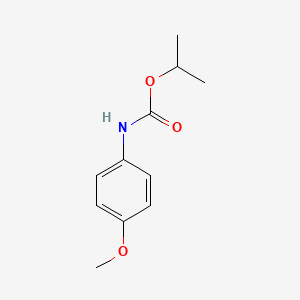
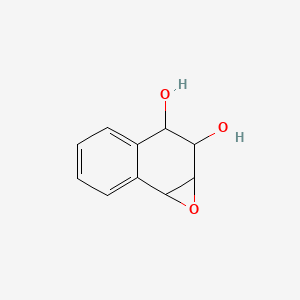
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

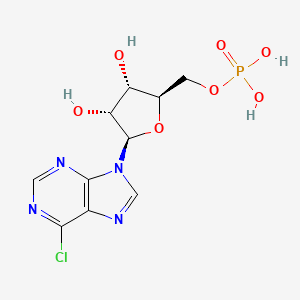
![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
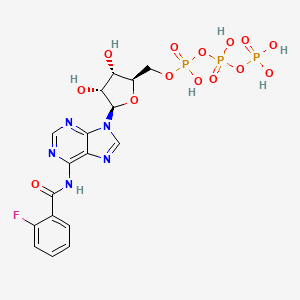
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)